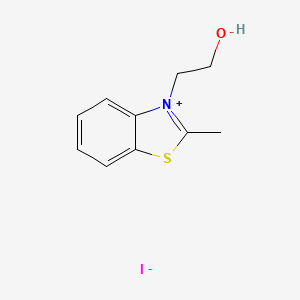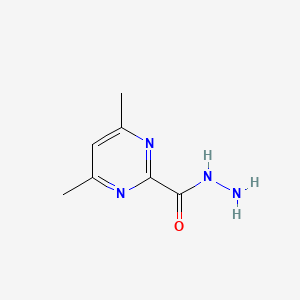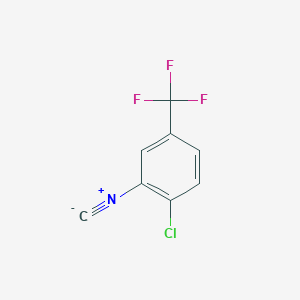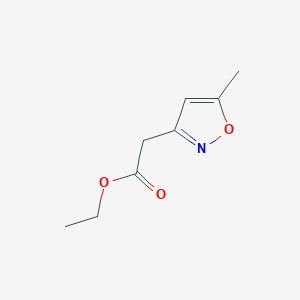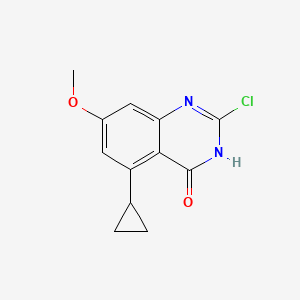
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one
Overview
Description
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one is not fully understood. However, it has been reported to interact with various targets in the body, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. In addition, it has been shown to interact with the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one are diverse and depend on the specific target it interacts with. For example, its inhibition of COX-2 activity leads to a reduction in the production of inflammatory mediators such as prostaglandins. Its interaction with the dopamine receptor can lead to an increase in dopamine levels, which can improve movement and mood in individuals with neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one in lab experiments is its diverse biological activities, which make it a promising compound for various therapeutic applications. In addition, its relatively simple synthesis method makes it easily accessible for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one. One direction is to further investigate its potential therapeutic applications in various diseases. For example, its anti-cancer activity could be studied in more detail to determine its efficacy in different types of cancer. Another direction is to explore its mechanism of action in more detail to identify new targets for therapeutic intervention. Finally, the development of new derivatives of this compound could lead to compounds with improved solubility and efficacy.
Scientific Research Applications
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one has been studied for its potential therapeutic applications in various diseases. For example, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The scientific research application of 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one is vast and promising, and it continues to be an area of active research.
properties
IUPAC Name |
2-chloro-5-cyclopropyl-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-7-4-8(6-2-3-6)10-9(5-7)14-12(13)15-11(10)16/h4-6H,2-3H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBOVVAHYSKSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)N=C(NC2=O)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




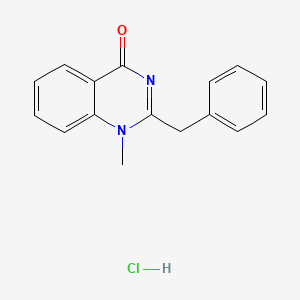

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylamide](/img/structure/B3274031.png)
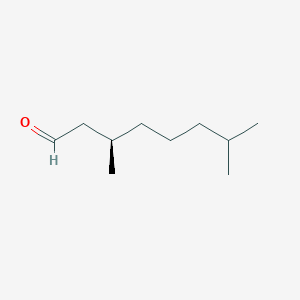
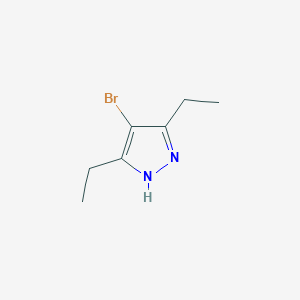
![6-Amino-3,7-Dihydro-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B3274041.png)
![3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3274048.png)

